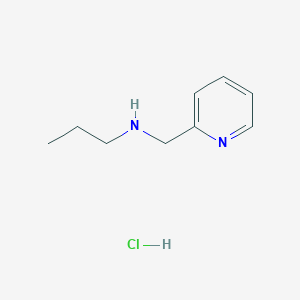
8-Bromoisochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoisochroman is a chemical compound synthesized from 2,6-dibromobenzoic acid . It has a molecular weight of 227.055 and a formula of C9H7BrO2 .
Molecular Structure Analysis
The molecular structure of 8-Bromoisochroman is represented by the formula C9H7BrO2 . The InChI representation is InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 .
Aplicaciones Científicas De Investigación
DNA Radiosensitizer in Cancer Therapy
8-Bromoadenine (8BrA), closely related to 8-Bromoisochroman, has been identified as a potential DNA radiosensitizer for cancer radiation therapy. It interacts efficiently with low-energy electrons, which are generated during DNA damage caused by high-energy radiation in cancer treatments. Research shows that electron attachment to 8BrA results in a stable parent anion, critical for inducing DNA strand breaks in cancerous tissue (Schürmann et al., 2017).
Glycosidic Conformation Probing in DNA
8-Bromodeoxyguanosine (8-Br-dG), another compound related to 8-Bromoisochroman, serves as a chemical probe for understanding the conformation about glycosidic bonds in unusual nucleic acid structures. This application is significant for probing nucleic acid structure and protein-nucleic acid interactions (Dias et al., 1994).
Structural Studies in Nucleosides
The crystal structures of several derivatives of 8-Bromoisochroman, such as 8-bromo-2'-O-triisopropylbenzenesulfonyl-adenosine, have been analyzed to understand their molecular structure and conformation. These studies are crucial for comprehending the interactions and structural variations in nucleosides (Fujihara et al., 1972).
Nucleophilic Reactions in Chemistry
8-Bromodiisophorone-1-carboxylic acid, derived from 8-Bromoisochroman, undergoes nucleophilic reactions such as acetolysis and methanolysis. These reactions have implications in organic synthesis and the development of various chemical compounds (Kurzer & Patel, 1984).
Synthesis and Photoactivity in DNA
8-Bromo-2′-deoxyadenosine (8-Br-dA) is incorporated into synthetic oligodeoxynucleotides to study the effect of this modification on the stability of duplex DNA. This research is vital for understanding the role of photoactive DNA in biological systems (Liu & Verdine, 1992).
Conformational Analysis in Nucleosides
Studies on 8-bromo-2',3'-O-isopropylideneadenosine have contributed to the understanding of the conformational differences in nucleosides, particularly focusing on their molecular structures in various forms. Such insights are essential for nucleic acid research (Fujii et al., 1976).
Safety And Hazards
8-Bromoisochroman is classified with a warning signal word. It has hazard statements including H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment as required .
Propiedades
IUPAC Name |
8-bromo-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNTWBJYBSROH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisochroman | |
CAS RN |
846037-83-0 |
Source


|
| Record name | 8-bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclopropylamino)methyl]benzoic acid](/img/structure/B2376212.png)
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2376213.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2376215.png)


![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)


![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376227.png)
